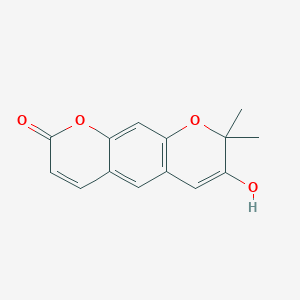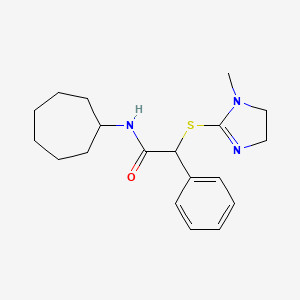![molecular formula C13H19N3O2S B11929847 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin alkyne, also known as PEG4 carboxamide-Propargyl Biotin, is a compound that combines the properties of biotin and an alkyne group. Biotin, a water-soluble B-vitamin, is essential for various metabolic processes, while the alkyne group allows for bio-orthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination makes biotin alkyne a valuable tool in biochemical research and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through a series of chemical reactions involving biotin and an alkyne-containing reagent. One common method involves the reaction of biotin with propargylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the desired biotin alkyne compound .
Industrial Production Methods
In industrial settings, the production of biotin alkyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is typically characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Biotin alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of biotin alkyne and an azide-containing molecule .
Common Reagents and Conditions
The CuAAC reaction typically requires a copper(I) catalyst, such as copper sulfate (CuSO₄) or copper(I) bromide (CuBr), along with a reducing agent like sodium ascorbate. The reaction is usually carried out in an aqueous or mixed solvent system at room temperature .
Major Products
The major product of the CuAAC reaction involving biotin alkyne is a biotinylated triazole compound. This product retains the biotin moiety, allowing for subsequent detection or purification using streptavidin, avidin, or NeutrAvidin proteins .
Scientific Research Applications
Biotin alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, such as proteins, nucleic acids, and lipids
Medicine: Utilized in drug delivery systems and the development of diagnostic assays
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Mechanism of Action
Biotin alkyne exerts its effects through the CuAAC reaction, where the alkyne group reacts with an azide group to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing molecules. The biotin moiety then facilitates the detection or purification of the labeled molecules through its strong binding affinity to streptavidin, avidin, or NeutrAvidin proteins .
Comparison with Similar Compounds
Biotin alkyne can be compared to other biotin derivatives and alkyne-containing compounds:
Biotin azide: Similar to biotin alkyne but contains an azide group instead of an alkyne group. Both compounds are used in click chemistry but react with different partners (alkynes vs. .
Biotin hydrazide: Contains a hydrazide group and is used for labeling aldehyde or ketone groups. .
Propargylamine: An alkyne-containing compound used in the synthesis of biotin alkyne. .
Biotin alkyne’s uniqueness lies in its ability to participate in CuAAC reactions while retaining the biotin moiety for subsequent detection or purification, making it a versatile tool in various scientific applications .
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-prop-2-ynylpentanamide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18) |
InChI Key |
JJXUHRONZVELPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


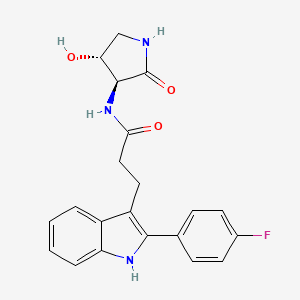
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
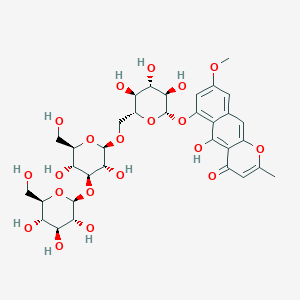
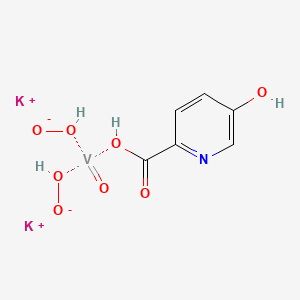
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)



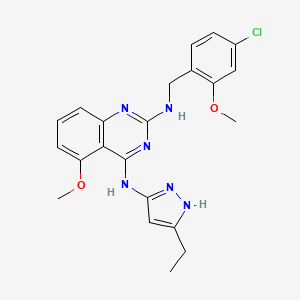
![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![6-[1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B11929834.png)
